molecular formula C15H12I3NO4 B569959 3,3',5'-Triiodo-L-thyronine-13C6 CAS No. 1213055-23-2

3,3',5'-Triiodo-L-thyronine-13C6

Cat. No.: B569959
CAS No.: 1213055-23-2
M. Wt: 656.932
InChI Key: HZCBWYNLGPIQRK-PBXSGCJKSA-N
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Description

3,3',5'-Triiodo-L-thyronine-13C6: is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a labeled carbon isotope

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3',5'-Triiodo-L-thyronine-13C6 typically involves multiple steps, including iodination, hydroxylation, and amino acid coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct placement of iodine atoms and the incorporation of the labeled carbon isotope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its labeled carbon isotope makes it valuable for tracing reaction pathways and studying reaction mechanisms.

Biology

In biological research, the compound can be used as a probe to study iodine metabolism and thyroid function. Its multiple iodine atoms make it particularly useful for imaging studies using techniques like positron emission tomography (PET).

Medicine

In medicine, the compound’s unique structure allows it to be used in the development of diagnostic agents for thyroid disorders. Its labeled carbon isotope can also be used in metabolic studies to understand the pharmacokinetics of iodine-containing drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3,3',5'-Triiodo-L-thyronine-13C6 involves its interaction with specific molecular targets, such as enzymes involved in iodine metabolism. The compound’s multiple iodine atoms allow it to bind to these enzymes and modulate their activity, leading to changes in metabolic pathways. The labeled carbon isotope can also be used to trace the compound’s distribution and metabolism in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenyl)oxy-3-iodophenyl]propanoic acid: Similar structure but without the labeled carbon isotope.

    (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-2-methylphenyl)oxy-3-iodophenyl]propanoic acid: Contains a methyl group instead of the labeled carbon isotope.

Uniqueness

The uniqueness of 3,3',5'-Triiodo-L-thyronine-13C6 lies in its labeled carbon isotope, which allows for detailed tracing and study of its metabolic pathways. This feature makes it particularly valuable in scientific research applications where precise tracking of the compound is required.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i5+1,6+1,8+1,10+1,11+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCBWYNLGPIQRK-PBXSGCJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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